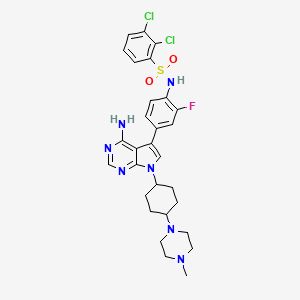

BSF-466895

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2FN7O2S/c1-37-11-13-38(14-12-37)19-6-8-20(9-7-19)39-16-21(26-28(33)34-17-35-29(26)39)18-5-10-24(23(32)15-18)36-42(40,41)25-4-2-3-22(30)27(25)31/h2-5,10,15-17,19-20,36H,6-9,11-14H2,1H3,(H2,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMWDFXRHRLQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=C(C=C5)NS(=O)(=O)C6=C(C(=CC=C6)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2FN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and Development of BRAF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The identification of activating mutations in the BRAF gene, particularly the V600E substitution, in a significant subset of melanomas and other cancers, marked a pivotal moment in oncology. This discovery ushered in an era of targeted therapy, leading to the rapid development and approval of small molecule inhibitors that have dramatically improved outcomes for patients with BRAF-mutant tumors. This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanisms of action, and clinical application of BRAF inhibitors, intended for professionals in the field of cancer research and drug development.

The Discovery of BRAF as a Therapeutic Target

The story of BRAF inhibitors begins with the foundational discovery of the mitogen-activated protein kinase (MAPK) signaling pathway's role in cancer. The RAS-RAF-MEK-ERK cascade is a critical regulator of cell proliferation, differentiation, and survival. In 2002, seminal work identified activating somatic mutations in the BRAF gene in a high percentage of human cancers, most notably in approximately 50-60% of melanomas. The most common of these mutations is a single nucleotide substitution (T1799A) in exon 15, resulting in the replacement of valine with glutamic acid at codon 600 (V600E). This mutation mimics phosphorylation, leading to constitutive activation of the BRAF kinase and downstream signaling, thereby driving uncontrolled cell growth.

First-Generation BRAF Inhibitors: A Paradigm Shift in Melanoma Treatment

The discovery of the BRAF V600E mutation as a key driver oncogene spurred the development of selective inhibitors.

Vemurafenib (PLX4032, Zelboraf®)

Vemurafenib was the first-in-class selective BRAF inhibitor to receive FDA approval in 2011 for the treatment of BRAF V600E mutation-positive metastatic melanoma. Its development was a landmark achievement in personalized medicine.

Dabrafenib (GSK2118436, Tafinlar®)

Following the success of vemurafenib, dabrafenib was developed and approved by the FDA in 2013 for the same indication. Dabrafenib also targets the ATP-binding site of the BRAF V600-mutant kinase.

The Challenge of Resistance and the Rise of Combination Therapies

Despite the initial impressive responses, the majority of patients treated with BRAF inhibitor monotherapy developed resistance within a year. This led to intensive research into the mechanisms of resistance and the development of strategies to overcome it.

Mechanisms of Acquired Resistance

Resistance to BRAF inhibitors is complex and can arise through various mechanisms, primarily involving the reactivation of the MAPK pathway or the activation of bypass signaling pathways. Key mechanisms include:

-

Secondary mutations in NRAS: Activating mutations in NRAS, an upstream activator of BRAF, can reactivate the MAPK pathway.

-

BRAF amplification: Increased copy number of the mutant BRAF gene can lead to higher protein levels, overwhelming the inhibitor.

-

BRAF splice variants: Alternative splicing can generate BRAF isoforms that are resistant to inhibition.

-

MEK1/2 mutations: Mutations in the downstream kinases MEK1 and MEK2 can render them constitutively active, bypassing the need for BRAF signaling.

-

Activation of bypass pathways: Upregulation of receptor tyrosine kinases (RTKs) such as PDGFRβ, EGFR, and MET can activate parallel survival pathways like the PI3K/AKT pathway.

Combination Therapy: BRAF and MEK Inhibitors

A major breakthrough in overcoming resistance was the combination of BRAF inhibitors with MEK inhibitors. This dual blockade of the MAPK pathway at two different points proved to be more effective and delayed the onset of resistance.

-

Dabrafenib and Trametinib (Mekinist®): This combination was the first to be FDA-approved in 2014 for BRAF V600-mutant metastatic melanoma.

-

Vemurafenib and Cobimetinib (Cotellic®): Approved in 2015, this combination also demonstrated improved efficacy over vemurafenib monotherapy.

-

Encorafenib (Braftovi®) and Binimetinib (Mektovi®): This third-generation combination, approved in 2018, has shown significant improvements in both progression-free and overall survival.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies and pivotal clinical trials of BRAF inhibitors.

Table 1: In Vitro IC50 Values of First-Generation BRAF Inhibitors

| Inhibitor | Cell Line | BRAF Mutation | IC50 (nM) |

| Vemurafenib | A375 | V600E | 31 |

| Vemurafenib | SK-MEL-28 | V600E | 48 |

| Dabrafenib | A375 | V600E | 0.6 |

| Dabrafenib | SK-MEL-28 | V600E | 5 |

Table 2: Pivotal Phase 3 Clinical Trial Results for BRAF Inhibitor Monotherapy

| Trial (Drug) | Control | Median PFS (months) | Median OS (months) | ORR (%) |

| BRIM-3 (Vemurafenib) | Dacarbazine | 6.9 | 13.6 | 48 |

| BREAK-3 (Dabrafenib) | Dacarbazine | 6.9 | 18.2 | 53 |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate

Table 3: Pivotal Phase 3 Clinical Trial Results for BRAF/MEK Inhibitor Combinations

| Trial (Combination) | Comparator | Median PFS (months) | Median OS (months) | ORR (%) |

| COMBI-d (Dabrafenib + Trametinib) | Dabrafenib | 11.0 | 25.1 | 69 |

| coBRIM (Vemurafenib + Cobimetinib) | Vemurafenib + Placebo | 12.3 | 22.3 | 70 |

| COLUMBUS (Encorafenib + Binimetinib) | Vemurafenib | 14.9 | 33.6 | 64 |

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments in BRAF inhibitor development.

BRAF V600E Kinase Assay (Luminescent)

This assay measures the ability of a compound to inhibit the kinase activity of the mutant BRAF V600E enzyme.

Materials:

-

Recombinant human BRAF V600E enzyme

-

MEK1 (inactive) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Protocol:

-

Prepare serial dilutions of the test inhibitor in kinase assay buffer.

-

In a 96-well plate, add the inhibitor dilutions. Include a no-inhibitor control and a no-enzyme "blank" control.

-

Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for BRAF V600E), and the MEK1 substrate.

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted BRAF V600E enzyme to all wells except the blank.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure luminescence using a microplate reader.

-

The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values from the dose-response curves.

Cell Viability Assay (MTS Assay)

This assay determines the effect of BRAF inhibitors on the proliferation and viability of cancer cells.

Materials:

-

BRAF V600E mutant cancer cell line (e.g., A375)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

BRAF inhibitor stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Protocol:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

-

Prepare serial dilutions of the BRAF inhibitor in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle-only control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, providing a measure of pathway activation or inhibition.

Materials:

-

BRAF V600E mutant cancer cells

-

BRAF inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Plate and treat cells with the BRAF inhibitor at various concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows central to the development of BRAF inhibitors.

Future Directions

The development of BRAF inhibitors has transformed the treatment landscape for BRAF-mutant cancers. However, challenges remain. Ongoing research is focused on:

-

Next-generation BRAF inhibitors: Developing inhibitors that can overcome resistance mechanisms, including those that are effective against RAF dimers.

-

Combination strategies: Exploring novel combinations with immunotherapy, other targeted agents, and chemotherapy to further improve outcomes and prevent resistance.

-

Understanding and overcoming paradoxical activation: Designing inhibitors that do not paradoxically activate the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies.

-

Biomarker discovery: Identifying predictive biomarkers to better select patients who will benefit from specific therapies and to monitor for the emergence of resistance.

The journey of BRAF inhibitors from a fundamental scientific discovery to a life-saving therapy is a testament to the power of targeted cancer treatment. Continued research in this area holds the promise of even more effective and durable therapies for patients with BRAF-mutant cancers.

An In-depth Technical Guide on the Mechanism of Action of BRAF V600E Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action of BRAF V600E inhibitors, designed for researchers, scientists, and professionals in drug development. It details the molecular interactions, downstream signaling effects, the phenomenon of paradoxical activation, and mechanisms of resistance. The guide also includes quantitative data on inhibitor potency, clinical efficacy, and detailed protocols for key experimental assays.

The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway and the Role of BRAF V600E

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] The pathway is typically initiated by extracellular signals activating receptor tyrosine kinases (RTKs), which in turn activate the small GTPase RAS.[2] Activated RAS recruits and activates RAF kinases (ARAF, BRAF, CRAF).[2][3] RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2.[3] Phosphorylated ERK (pERK) translocates to the nucleus to regulate the expression of genes involved in cell growth and survival.[2][4]

The most common mutation in the BRAF gene, found in approximately 50% of melanomas and other cancers, is a substitution of valine for glutamic acid at codon 600 (V600E).[2][3] This mutation, located in the kinase's activation loop, mimics phosphorylation, leading to a constitutively active BRAF monomer that signals independently of upstream RAS activation.[2][5] This results in sustained, high-level activation of the MAPK pathway, driving uncontrolled cell proliferation and tumorigenesis.[1][3]

References

- 1. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

The Structural Biology of the BRAF Kinase Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the BRAF kinase domain, a critical component of the RAS-RAF-MEK-ERK signaling pathway and a key target in cancer therapy. Understanding the intricate structural details of the BRAF kinase domain, its activation mechanism, and its interactions with inhibitors is paramount for the development of novel and effective therapeutics.

Core Concepts: Structure and Function

The BRAF protein is a serine/threonine kinase that functions as a molecular switch in the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival.[1][2][3][4] The kinase domain of BRAF is the catalytic core responsible for phosphorylating and activating its downstream substrate, MEK.[1][5]

The structure of the BRAF kinase domain is comprised of a smaller N-lobe and a larger C-lobe. The ATP-binding site is located in the cleft between these two lobes. Key structural elements that govern kinase activity include the P-loop, the αC-helix, and the activation loop (A-loop).[6] In its inactive state, the BRAF kinase domain adopts a "closed" conformation where the αC-helix is oriented "out" and the A-loop is folded in a way that blocks substrate binding.[7][8]

Activation of BRAF is a multi-step process initiated by the binding of RAS-GTP to the N-terminal regulatory domains of BRAF.[6][9][10] This event promotes the dimerization of BRAF molecules, leading to a conformational change in the kinase domain.[9][10][11] The αC-helix moves to an "in" position, and the A-loop becomes phosphorylated and adopts an open, active conformation, allowing for substrate binding and catalysis.[6][7]

Mutations in the BRAF gene are frequently observed in various cancers, with the V600E substitution being the most common.[3][12][13][14] This mutation, located in the activation loop, mimics phosphorylation, leading to a constitutively active kinase that drives uncontrolled cell proliferation.[12][15][16][17] The V600E mutation disrupts the hydrophobic interactions that stabilize the inactive conformation, causing the kinase to favor the active state.[7][15][16]

Data Presentation: Structural and Crystallographic Data of BRAF Kinase Domain

The following tables summarize key quantitative data from various structural studies of the BRAF kinase domain deposited in the Protein Data Bank (PDB).

| PDB ID | Description | Organism | Expression System | Resolution (Å) | R-Value Work | R-Value Free |

| 4WO5 | Crystal structure of a BRAF kinase domain monomer | Homo sapiens | Escherichia coli DH5α | 2.83 | 0.193 | 0.260 |

| 7SHV | Crystal structure of BRAF kinase domain bound to GDC0879 | Homo sapiens | Spodoptera frugiperda | 2.88 | 0.220 | 0.242 |

| 3Q4C | Crystal Structure of Wild Type BRAF kinase domain in complex with organometallic inhibitor CNS292 | Homo sapiens | Not specified | 3.20 | 0.232 | 0.280 |

| 9BFB | Crystal structure of BRAF kinase domain with PF-07284890 | Homo sapiens | Unidentified baculovirus | 1.92 | 0.164 | 0.189 |

| 6NSQ | Crystal structure of BRAF kinase domain bound to the inhibitor 2l | Homo sapiens | Not specified | 3.05 | 0.235 | 0.275 |

Signaling Pathways and Regulatory Mechanisms

The intricate regulation of BRAF activity is central to normal cellular function, and its dysregulation is a hallmark of cancer. The following diagrams illustrate the BRAF signaling pathway and the structural transitions associated with its activation and inhibition.

Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway.

Figure 2: Structural mechanism of BRAF activation.

Experimental Protocols

X-ray Crystallography of BRAF Kinase Domain

This protocol outlines the key steps for determining the crystal structure of the BRAF kinase domain.

1.1. Protein Expression and Purification

-

Construct Design: Clone the human BRAF kinase domain (residues ~440-717) into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6).

-

Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).

-

Tag Cleavage: Elute the protein and, if desired, cleave the affinity tag using a specific protease (e.g., TEV or thrombin) overnight at 4°C.

-

Ion-Exchange Chromatography: Further purify the protein using an ion-exchange chromatography column (e.g., Mono Q or Mono S) to separate the kinase domain from the cleaved tag and other impurities.

-

Size-Exclusion Chromatography: As a final polishing step, subject the protein to size-exclusion chromatography (e.g., Superdex 75 or 200) to obtain a homogenous protein sample. The buffer should be suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Concentration and Storage: Concentrate the purified protein to 5-10 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.

1.2. Crystallization

-

Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions. Mix the purified BRAF kinase domain (with or without a ligand/inhibitor) with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio.

-

Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and temperature.

-

Crystal Harvesting: Carefully harvest the crystals using a cryo-loop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).

1.3. Data Collection and Structure Determination

-

X-ray Diffraction: Collect X-ray diffraction data from the frozen crystals at a synchrotron source.

-

Data Processing: Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution: Solve the phase problem using molecular replacement with a known kinase structure as a search model (e.g., PDB ID: 1UWH).

-

Model Building and Refinement: Build the atomic model of the BRAF kinase domain into the electron density map using software like Coot. Refine the model using programs such as PHENIX or REFMAC5.

-

Validation: Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.

Cryo-Electron Microscopy (Cryo-EM) of BRAF Complexes

This protocol provides a general workflow for determining the structure of BRAF in complex with other proteins (e.g., 14-3-3, MEK) using single-particle cryo-EM.[9][18][19][20]

2.1. Sample Preparation

-

Complex Formation: Purify the individual components of the complex (e.g., full-length BRAF, 14-3-3, MEK) as described for X-ray crystallography. Mix the components in a stoichiometric ratio and incubate to allow for complex formation.

-

Purification of the Complex: Purify the complex using size-exclusion chromatography to separate it from unbound components and aggregates.

-

Concentration: Concentrate the purified complex to a suitable concentration for cryo-EM grid preparation (typically 0.1-5 mg/mL).[21]

2.2. Grid Preparation and Vitrification

-

Grid Preparation: Glow-discharge cryo-EM grids (e.g., Quantifoil or C-flat) to make the carbon surface hydrophilic.[21]

-

Sample Application and Blotting: Apply a small volume (3-4 µL) of the sample to the grid. Blot away excess liquid with filter paper to create a thin film of the sample.[19][21]

-

Plunge Freezing: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[19][21]

2.3. Data Collection

-

Microscope Setup: Load the vitrified grids into a transmission electron microscope (TEM) equipped with a direct electron detector and an automated data collection system.

-

Data Acquisition: Collect a large number of movies of the particle-containing areas of the grid at a low electron dose.

2.4. Image Processing and 3D Reconstruction

-

Movie Correction: Correct for beam-induced motion and perform dose-weighting of the movie frames.

-

CTF Estimation: Estimate the contrast transfer function (CTF) for each micrograph.

-

Particle Picking: Automatically pick particles from the corrected micrographs.

-

2D Classification: Classify the picked particles into different 2D classes to remove junk particles and identify different views of the complex.

-

Ab Initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

-

3D Classification and Refinement: Perform iterative rounds of 3D classification and refinement to improve the resolution of the 3D reconstruction.

-

Post-processing: Sharpen the final 3D map and estimate the final resolution.

2.5. Model Building and Refinement

-

Model Docking and Building: Dock existing crystal structures of the individual components into the cryo-EM map and build the remaining parts of the model de novo using software like Coot.

-

Refinement: Refine the atomic model against the cryo-EM map using real-space refinement programs.

-

Validation: Validate the final model as described for X-ray crystallography.

BRAF Kinase Activity Assay

This protocol describes a common method for measuring the kinase activity of BRAF, often used for inhibitor screening. This example utilizes the ADP-Glo™ Kinase Assay.[22]

3.1. Reagents and Materials

-

Active BRAF enzyme (wild-type or mutant)

-

Substrate (e.g., inactive MEK1)[22]

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[23]

-

ADP-Glo™ Kinase Assay Kit (Promega)[22]

-

Test compounds (inhibitors)

-

384-well opaque plates

3.2. Assay Procedure

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Enzyme Preparation: Dilute the active BRAF enzyme to the desired concentration in the kinase assay buffer.

-

Substrate/ATP Mix: Prepare a mixture of the MEK1 substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near the Km for BRAF.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Test compound or vehicle control.

-

Diluted BRAF enzyme.

-

-

Initiate Reaction: Start the kinase reaction by adding the Substrate/ATP mix to each well. The final reaction volume is typically 5-10 µL.[22]

-

Incubation: Incubate the plate at room temperature or 30°C for a set period (e.g., 30-60 minutes).[24]

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the ADP produced by the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the BRAF kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

ITC is a powerful technique to directly measure the thermodynamic parameters of inhibitor binding to the BRAF kinase domain.[25][26][27]

4.1. Sample Preparation

-

Protein Purification: Purify the BRAF kinase domain to a high degree of homogeneity as described in the X-ray crystallography protocol.

-

Buffer Matching: Dialyze both the protein and the inhibitor into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heat signals from buffer mismatch.

-

Concentration Determination: Accurately determine the concentration of both the protein and the inhibitor.

4.2. ITC Experiment

-

Instrument Setup: Equilibrate the ITC instrument (e.g., MicroCal ITC200) to the desired temperature (e.g., 25°C).

-

Loading the Cell and Syringe: Load the BRAF kinase domain into the sample cell and the inhibitor into the injection syringe.

-

Titration: Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.

-

Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

4.3. Data Analysis

-

Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.

-

Binding Isotherm: Subtract the heat of dilution from the heat of binding and plot the resulting heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fitting: Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The yin–yang of kinase activation and unfolding explains the peculiarity of Val600 in the activation segment of BRAF | eLife [elifesciences.org]

- 8. Crystal structure of a BRAF kinase domain monomer explains basis for allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRAF V600E in cancer: Exploring structural complexities, mutation profiles, and pathway dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 20. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bitesizebio.com [bitesizebio.com]

- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. 2.6. BRAF Kinase Assay [bio-protocol.org]

- 25. d-nb.info [d-nb.info]

- 26. researchgate.net [researchgate.net]

- 27. Measuring Enzyme Kinetics, Inhibition, and Allostery Using Isothermal Titration Calorimetry - 9th International Symposium on the Higher Order Structure of Protein Therapeutics - Sharing Science Solutions [ondemand.casss.org]

The Role of the BRAF Gene in Melanoma Pathogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role the BRAF gene plays in the pathogenesis of melanoma. It delves into the molecular mechanisms, signaling pathways, and the profound impact of BRAF mutations on melanoma development and progression. This document also details established experimental protocols for studying BRAF, presents key quantitative data from seminal studies, and offers visual representations of critical pathways and workflows to facilitate a deeper understanding of this key oncogene in melanoma.

Introduction: BRAF as a Central Oncogene in Melanoma

Melanoma, the most aggressive form of skin cancer, is characterized by a high frequency of somatic mutations.[1] Among these, mutations in the BRAF gene are one of the most common, occurring in approximately 40-50% of cutaneous melanomas.[2][3][4] The BRAF gene, located on chromosome 7, encodes a serine/threonine-protein kinase belonging to the RAF family.[5][6] This kinase is a critical component of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for regulating cell growth, proliferation, differentiation, and survival.[7][8][9]

Under normal physiological conditions, the MAPK pathway is tightly regulated, transmitting extracellular signals from growth factors to the nucleus.[7] However, specific mutations in the BRAF gene can lead to the constitutive activation of the BRAF protein, resulting in incessant downstream signaling, uncontrolled cell proliferation, and ultimately, malignant transformation.[1][10] This makes mutant BRAF a key driver of melanoma pathogenesis and a prime target for therapeutic intervention.[1][11]

The BRAF V600E Mutation: A Predominant Driver

The vast majority of BRAF mutations in melanoma occur at codon 600 within the kinase domain.[1][11] The most prevalent of these is a single nucleotide substitution (T>A at nucleotide 1799) that results in the replacement of valine (V) with glutamic acid (E), an alteration known as V600E.[5][12] This specific mutation accounts for approximately 70-90% of all BRAF mutations in melanoma.[2][13]

The V600E mutation dramatically increases the kinase activity of the BRAF protein, with some studies indicating a 480-fold increase compared to the wild-type protein.[1][2][11] This hyperactivity is due to a conformational change that mimics the phosphorylated, active state of the protein, allowing it to signal as a monomer independently of upstream RAS activation.[11][14] The result is a persistent and potent activation of the downstream MAPK pathway, promoting melanoma cell proliferation and survival.[1][10]

Other less common mutations at the V600 codon include V600K, V600D, and V600R, which also lead to constitutive activation of the BRAF kinase, albeit to varying degrees.[1][11]

Signaling Pathways Driven by Mutant BRAF

The constitutive activation of BRAF due to mutations like V600E leads to a cascade of downstream signaling events that are central to melanoma pathogenesis.

The Canonical MAPK/ERK Pathway

The primary consequence of oncogenic BRAF mutations is the hyperactivation of the MAPK/ERK pathway.[1] Activated BRAF phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which in turn phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases).[2][7] Phosphorylated ERK then translocates to the nucleus, where it activates a multitude of transcription factors, such as c-Jun and c-Myc, leading to the expression of genes that drive cell cycle progression and inhibit apoptosis.[2]

Constitutive activation of the MAPK pathway by mutant BRAF.

Crosstalk with Other Pathways

While the MAPK pathway is the central axis of mutant BRAF signaling, there is significant crosstalk with other oncogenic pathways, such as the PI3K/AKT/mTOR pathway.[11] This pathway is also crucial for cell growth, survival, and metabolism. The interplay between the MAPK and PI3K/AKT pathways can contribute to both melanoma development and the emergence of resistance to targeted therapies.[15][16]

Quantitative Data on BRAF Mutations and Clinical Outcomes

The high prevalence of BRAF mutations and their critical role in driving melanoma have led to the development of targeted therapies. The following tables summarize key quantitative data related to BRAF mutations and the efficacy of BRAF and MEK inhibitors.

Table 1: Frequency of BRAF Mutations in Melanoma

| Mutation Type | Frequency in Melanoma | Reference(s) |

| All BRAF Mutations | 40-60% | [10][17] |

| V600E | 70-90% of all BRAF mutations | [1][13] |

| V600K | 10-20% of all BRAF mutations | [1][2] |

| V600D/R | <5% of all BRAF mutations | [1][11] |

Table 2: Efficacy of BRAF and MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma

| Clinical Trial (Drug Combination) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | 5-Year Overall Survival (OS) Rate | Reference(s) |

| COMBI-d & COMBI-v (Dabrafenib + Trametinib) | 68% | 11.1 months | 34% | [3] |

| BRIM7 (Vemurafenib + Cobimetinib) | 87% (BRAFi-naïve) | 12.3 months | 39.2% (BRAFi-naïve) | [8] |

| COLUMBUS (Encorafenib + Binimetinib) | 64% | 14.9 months | 3-year: 47% | [18] |

Experimental Protocols for Studying BRAF in Melanoma

A variety of experimental techniques are employed to detect BRAF mutations and study their functional consequences.

BRAF V600E Mutation Detection by PCR and Sanger Sequencing

This protocol outlines a standard method for identifying the BRAF V600E mutation from tumor tissue.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections. The tumor area is often identified by a pathologist to ensure a high percentage of tumor cells.[19]

-

PCR Amplification: A specific region of the BRAF gene encompassing exon 15 (which contains codon 600) is amplified using polymerase chain reaction (PCR).[20]

-

PCR Product Purification: The amplified DNA fragments are purified to remove primers, nucleotides, and enzymes.

-

Sanger Sequencing: The purified PCR product is then sequenced using an automated sequencer to determine the nucleotide sequence and identify any mutations at codon 600.[20]

Workflow for BRAF mutation detection by PCR and Sanger sequencing.

In Vitro BRAF Kinase Assay

This assay measures the enzymatic activity of the BRAF protein and is used to assess the potency of BRAF inhibitors.

Methodology:

-

Reagents and Materials:

-

Assay Procedure:

-

A master mix containing kinase assay buffer, ATP, and the MEK1 substrate is prepared and added to the wells of a 96-well plate.[11]

-

Test inhibitors at various concentrations are added to the appropriate wells.[11]

-

The kinase reaction is initiated by adding the diluted BRAF V600E enzyme.[11]

-

The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow for the phosphorylation of MEK1.[11]

-

The luminescent kinase assay reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed, and thus reflects the kinase activity.[11]

-

Luminescence is measured using a microplate reader.[11]

-

Cell Proliferation Assay

This assay determines the effect of BRAF inhibitors on the growth and viability of melanoma cells harboring BRAF mutations.

Methodology:

-

Cell Culture: BRAF-mutant melanoma cells are seeded in 96-well plates and allowed to adhere overnight.[11]

-

Treatment: The cells are treated with serial dilutions of the BRAF inhibitor or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo®) assay.[11]

-

MTS Assay: The MTS reagent is added to each well, and after a 1-4 hour incubation, the absorbance is measured. The absorbance is directly proportional to the number of viable cells.[11]

-

CellTiter-Glo® Assay: The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11]

-

-

Data Analysis: The percentage of cell viability relative to the control is calculated, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[11]

Mechanisms of Resistance to BRAF Inhibition

Despite the initial success of BRAF inhibitors, the development of acquired resistance is a major clinical challenge.[11] Resistance mechanisms often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

Mechanisms of acquired resistance to BRAF inhibitors in melanoma.

Conclusion

The discovery of activating BRAF mutations, particularly V600E, has revolutionized our understanding of melanoma pathogenesis and has led to the development of highly effective targeted therapies. The constitutive activation of the MAPK pathway by mutant BRAF is a central driver of this disease. While BRAF and MEK inhibitors have significantly improved patient outcomes, the emergence of resistance underscores the complexity of melanoma biology and the need for ongoing research into novel therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working to further unravel the intricacies of BRAF signaling in melanoma and to develop more durable and effective treatments for patients with this challenging disease.

References

- 1. Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Five-Year Survival Rates with BRAF-MEK Inhibitors in Metastatic Melanoma with BRAF Mutation - Oncology Practice Management [oncpracticemanagement.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. deepomap.com [deepomap.com]

- 7. researchgate.net [researchgate.net]

- 8. aacr.org [aacr.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bioron.de [bioron.de]

- 14. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The yin–yang of kinase activation and unfolding explains the peculiarity of Val600 in the activation segment of BRAF | eLife [elifesciences.org]

- 18. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BRAF Mutation Testing (including V600E) | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]

- 20. BRAF V600E mutation analysis [bio-protocol.org]

- 21. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Preclinical Evaluation of Novel BRAF Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of targeted therapies, particularly inhibitors of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. Mutations in the BRAF gene, most commonly the V600E substitution, are prevalent in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the MAPK pathway and driving tumorigenesis. While first-generation BRAF inhibitors have demonstrated remarkable efficacy, the emergence of resistance has necessitated the development of novel, next-generation inhibitors. This technical guide provides an in-depth overview of the preclinical evaluation of these promising new agents, focusing on their mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

The Evolving Landscape of BRAF Inhibition

First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, specifically target the active monomeric form of the BRAF V600E mutant protein. However, their efficacy is often limited by the development of resistance, frequently driven by the reactivation of the MAPK pathway through various mechanisms, including the formation of BRAF dimers.[1][2][3] This has spurred the development of next-generation and pan-RAF inhibitors designed to overcome these limitations. These novel agents, including tovorafenib (DAY101) , KIN-2787 , LY3009120 , and PF-07799933 , exhibit distinct mechanisms of action, such as inhibiting both monomeric and dimeric forms of BRAF, or targeting all RAF isoforms (A-RAF, B-RAF, and C-RAF).[4][5][6][7]

Quantitative Assessment of Novel BRAF Inhibitors

The preclinical evaluation of novel BRAF inhibitors relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following tables summarize key quantitative data from preclinical studies of several next-generation BRAF inhibitors.

| Inhibitor | Cell Line | BRAF Status | IC50 (nM) | Reference |

| KIN-2787 | A-375 | V600E (Class I) | < 50 | [8] |

| BxPC-3 | Class II | < 50 | [8] | |

| WM3629 | Class III | < 50 | [8] | |

| LY3009120 | A375 | V600E | 31-47 (B-Raf) | [9] |

| HCT116 | KRAS mutant | 220,000 | [9] | |

| Dabrafenib | Multiple Melanoma Lines | V600 | < 100 (sensitive) | [10] |

| Multiple Melanoma Lines | V600 | > 100 (resistant) | [10] | |

| Vemurafenib | Multiple Melanoma Lines | V600E | Varies (sensitive) | [11] |

| Multiple Melanoma Lines | V600E | > 10,000 (resistant) | [11] |

Table 1: In Vitro Cell Viability (IC50) Data for Novel BRAF Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for several novel BRAF inhibitors against various cancer cell lines.

| Inhibitor(s) | Xenograft Model | BRAF Status | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Vemurafenib | HT29 (colorectal) | V600E | 25, 50, 75, 100 mg/kg b.i.d. | Dose-dependent TGI | [12] |

| Encorafenib + Binimetinib | PDX (melanoma) | V600E (resistant) | Encorafenib: 6 mg/kg daily; Binimetinib: 8 mg/kg twice daily (oral) | Significant tumor growth control | [13][14] |

| PF-07799933 | Mouse Xenografts | Dimer-forming mutations | Not specified | Inhibited tumor growth systemically and in the brain | [15][16] |

| LY3009120 | ST019VR PDX (melanoma) | V600E | 15 or 30 mg/kg p.o. | Dose-dependent TGI | [9] |

| KIN-2787 | Human Melanoma Xenografts | Class I, II, and III BRAF alterations; NRAS mutations | Daily treatment | Significant TGI | [17] |

Table 2: In Vivo Efficacy of Novel BRAF Inhibitors in Xenograft Models. This table summarizes the anti-tumor activity of novel BRAF inhibitors, alone or in combination, in preclinical xenograft models.

Key Experimental Methodologies

Reproducible and rigorous experimental design is paramount in the preclinical assessment of drug candidates. This section provides detailed protocols for key assays commonly employed in the evaluation of novel BRAF inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BRAF kinase.

Materials:

-

Recombinant human BRAF (wild-type or mutant)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Substrate (e.g., inactive MEK1)

-

Test compounds (novel BRAF inhibitors)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well plates

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the recombinant BRAF enzyme, the substrate (inactive MEK1), and the kinase buffer.

-

Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., A375 melanoma, HT29 colorectal cancer)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (novel BRAF inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 72-120 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]

Western Blotting for MAPK Pathway Analysis

This technique is used to detect and quantify the levels of key proteins in the MAPK signaling pathway, providing insights into the mechanism of action of the inhibitors.

Materials:

-

Cancer cell lysates

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

| Primary Antibody | Supplier | Catalog # | Dilution |

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:1000 |

| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #9102 | 1:1000 |

| Phospho-MEK1/2 (Ser217/221) | Cell Signaling Technology | #9154 | 1:1000 |

| MEK1/2 | Cell Signaling Technology | #9122 | 1:1000 |

| p38 MAPK | Cell Signaling Technology | #9212 | 1:1000 |

| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |

| Akt | Cell Signaling Technology | #9272 | 1:1000 |

Table 3: Recommended Primary Antibodies for MAPK Pathway Western Blot Analysis. [19][20][21]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of novel BRAF inhibitors in a living organism, typically immunodeficient mice bearing human tumor xenografts.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG mice)

-

Cancer cell lines or patient-derived tumor fragments (for PDX models)

-

Matrigel (for subcutaneous implantation)

-

Test compounds and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Cell Line-Derived Xenografts (CDX): Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.

-

Patient-Derived Xenografts (PDX): Surgically implant small fragments of patient tumor tissue subcutaneously into the mice.[1]

-

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compounds and vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection) and duration.

-

Tumor Measurement and Data Analysis: Measure tumor volume (Volume = (length x width²)/2) two to three times per week. Monitor animal body weight and overall health.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (%TGI) and assess statistical significance between treatment and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental processes is crucial for understanding the rationale and outcomes of preclinical studies. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

Conclusion

The preclinical evaluation of novel BRAF inhibitors is a multifaceted process that provides crucial insights into their therapeutic potential. The data and methodologies presented in this guide highlight the rigorous scientific investigation required to advance these promising agents from the laboratory to the clinic. As our understanding of BRAF-driven cancers and resistance mechanisms continues to evolve, the development and preclinical assessment of next-generation inhibitors will remain a cornerstone of progress in personalized cancer medicine.

References

- 1. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. What is the mechanism of Tovorafenib? [synapse.patsnap.com]

- 4. scispace.com [scispace.com]

- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. ERK1/2 (P44-MAPK) Polyclonal Antibody (602-330) [thermofisher.com]

- 12. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MAPK Signaling Pathway Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Kinnate Biopharma Inc. Presents Preclinical Data From its Lead RAF Inhibitor Candidate KIN-2787 at ASCO 2021 - BioSpace [biospace.com]

- 19. RAF inhibitor LY3009120 sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cross-Species Comparison of the Pan-RAF Inhibitor LY3009120’s Anti-Tumor Effects in Equine, Canine, and Human Malignant Melanoma Cell Lines [mdpi.com]

- 21. ASCO – American Society of Clinical Oncology [asco.org]

The Evolving Landscape of BRAF Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanoma and other cancers. However, the initial success of these targeted therapies is often curtailed by the emergence of drug resistance. This guide provides an in-depth exploration of the core mechanisms underlying the evolution of BRAF inhibitor resistance, offering a technical resource for the scientific community dedicated to overcoming this clinical challenge.

Core Mechanisms of BRAF Inhibitor Resistance

Resistance to BRAF inhibitors is a multifaceted phenomenon driven by a variety of molecular alterations that ultimately lead to the reactivation of key survival pathways. These mechanisms can be broadly categorized into two main groups: those that reactivate the MAPK signaling pathway and those that activate alternative or "bypass" signaling pathways.

Reactivation of the MAPK Pathway

The most common mechanism of acquired resistance to BRAF inhibitors is the reactivation of the MAPK/ERK signaling cascade.[1][2] This can occur through a variety of genetic and non-genetic alterations both upstream and downstream of BRAF.

-

Secondary Mutations in BRAF: While less common, secondary mutations in the BRAF gene can emerge, altering the drug-binding site or stabilizing the active conformation of the BRAF protein, thereby reducing inhibitor efficacy.

-

BRAF Amplification and Splicing: Increased copy number of the mutant BRAF gene can lead to higher protein levels, overwhelming the inhibitor.[3] Additionally, alternative splicing of BRAF can generate truncated protein variants that promote dimerization and paradoxical MAPK pathway activation.[3]

-

Mutations in Upstream Regulators (NRAS/KRAS): Activating mutations in NRAS or KRAS are a frequent cause of resistance.[3][4] These mutations lead to the activation of CRAF, which can then signal to MEK and ERK, bypassing the inhibited BRAF.[5]

-

Mutations in Downstream Effectors (MEK1/2): Mutations in MEK1 or MEK2, the direct downstream targets of BRAF, can render them constitutively active and independent of BRAF signaling.[6]

Activation of Bypass Signaling Pathways

Cancer cells can also develop resistance by activating alternative signaling pathways that promote survival and proliferation, effectively creating a detour around the BRAF-inhibited MAPK pathway.

-

PI3K/AKT/mTOR Pathway Activation: The PI3K/AKT pathway is a critical survival pathway that is often activated in BRAF inhibitor-resistant tumors.[6][7] This can be driven by several mechanisms:

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor beta (PDGFRβ), and insulin-like growth factor 1 receptor (IGF-1R) can drive resistance by activating both the MAPK and PI3K/AKT pathways.[11][12]

Epigenetic and Transcriptional Reprogramming

Beyond genetic alterations, epigenetic and transcriptional changes play a crucial role in the development of resistance.[7] Melanoma cells can undergo a process of phenotype switching, often characterized by a transition to a more mesenchymal-like state, which is associated with increased invasiveness and drug resistance.[6] This reprogramming can be driven by changes in histone modifications and DNA methylation, leading to altered gene expression profiles that promote survival in the presence of BRAF inhibitors.[7]

Quantitative Data on BRAF Inhibitor Resistance

The following tables summarize key quantitative data from studies on BRAF inhibitor resistance, providing a comparative overview of drug sensitivity and the frequency of resistance mechanisms.

Table 1: IC50 Values of BRAF Inhibitors in Sensitive and Resistant Melanoma Cell Lines

| Cell Line | BRAF Mutation | Inhibitor | Sensitive IC50 | Resistant IC50 | Fold Resistance | Reference(s) |

| A375 | V600E | Vemurafenib | 0.05 ± 0.01 µM | 5 ± 0.1 µM | ~100 | [2] |

| A375 | V600E | Vemurafenib | 248.3 nM | >2 µM | >8 | [6][13] |

| A375 | V600E | Vemurafenib | 13.217 µM | 39.378 µM | ~3 | [11] |

| WM9 | V600E | Vemurafenib | ~20 µM | ~20 µM | ~1 | [11] |

| A375 | V600E | Dabrafenib | 5 nM | >100 nM | >20 | [14] |

| SK-MEL-28 | V600E | Dabrafenib | 2 nM | >100 nM | >50 | [14] |

| WM-239 | V600E | Dabrafenib | 6 nM | >100 nM | >16 | [14] |

Table 2: Frequency of Genetic Alterations in BRAF Inhibitor-Resistant Melanoma (Clinical Samples)

| Alteration | Frequency | Reference(s) |

| NRAS/KRAS Mutations | 20% (NRAS), 2% (KRAS) | [4] |

| BRAF Amplification | 13% | [4] |

| BRAF Splice Variants | 16% | [4] |

| MEK1/2 Mutations | 7% | [4] |

| PTEN Loss-of-Function | Associated with poor response | [8][15] |

| Non-MAPK Pathway Alterations | 11% | [4] |

Table 3: Changes in Key Protein Expression and Activation in BRAF Inhibitor-Resistant Cell Lines

| Protein | Change in Resistant Cells | Pathway | Reference(s) |

| p-ERK | Increased/Reactivated | MAPK | [16][17] |

| p-AKT | Increased | PI3K/AKT | [16][18] |

| EGFR | Upregulated | RTK/Bypass | [11][19] |

| PDGFRβ | Upregulated | RTK/Bypass | [12] |

| c-MET | Upregulated | RTK/Bypass | [11] |

| Mcl-1 | Upregulated | Anti-apoptotic | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study BRAF inhibitor resistance.

Generation of BRAF Inhibitor-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to BRAF inhibitors.

Methodology:

-

Cell Culture: Culture BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28) in their recommended growth medium.

-

Initial Drug Exposure: Treat the cells with a low concentration of the BRAF inhibitor (e.g., vemurafenib or dabrafenib), typically starting at the IC20 or IC50 value.

-

Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. This is typically done by doubling the concentration every 1-2 weeks.

-

Maintenance of Resistant Clones: Continue this process until the cells are able to proliferate in a high concentration of the inhibitor (e.g., 1-2 µM). Maintain the resistant cell lines in medium containing the high concentration of the inhibitor.

-

Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental, sensitive cell line.

Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the cytotoxic or cytostatic effects of BRAF inhibitors and to calculate the IC50 value.

Methodology (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the BRAF inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Reagent Addition: Add the CellTiter-Glo® Reagent directly to the wells.

-

Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells. Calculate the percentage of cell viability and determine the IC50.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, GAPDH as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Genomic and Epigenetic Analysis

Objective: To identify genetic mutations and epigenetic alterations associated with BRAF inhibitor resistance.

Methodology (Whole Exome Sequencing - WES):

-

DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines or patient tumor samples.

-

Library Preparation: Prepare sequencing libraries by fragmenting the DNA and ligating adapters.

-

Exome Capture: Enrich for the protein-coding regions of the genome (exome) using a commercially available capture kit.

-

Sequencing: Sequence the captured DNA fragments using a next-generation sequencing (NGS) platform.

-

Data Analysis: Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Compare the variants between sensitive and resistant samples to identify potential resistance-conferring mutations.

Methodology (Chromatin Immunoprecipitation Sequencing - ChIP-seq):

-

Chromatin Cross-linking and Shearing: Cross-link protein-DNA complexes in cells with formaldehyde and then shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K27ac, H3K4me3).

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform NGS.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of the genome enriched for the specific histone modification. Compare the enrichment patterns between sensitive and resistant cells to identify epigenetic changes associated with resistance.

Visualizing the Pathways and Processes of Resistance

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the evolution of BRAF inhibitor resistance.

MAPK pathway reactivation in BRAF inhibitor resistance.

References

- 1. Quantitative Proteomics Links the Intermediate Filament Nestin to Resistance to Targeted BRAF Inhibition in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Using quantitative proteomic analysis to understand genotype specific intrinsic drug resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PTEN Loss-of-Function Alterations Are Associated With Intrinsic Resistance to BRAF Inhibitors in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PTEN loss confers BRAF inhibitor resistance to melanoma cells through the suppression of BIM expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adaptive resistance of melanoma cells to RAF inhibition via reversible induction of a slowly dividing de‐differentiated state - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. PTEN Loss-of-Function Alterations Are Associated With Intrinsic Resistance to BRAF Inhibitors in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of AKT inhibitor therapy in response and resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Off-Target Effects of BRAF Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRAF inhibitors have transformed the treatment landscape for BRAF V600-mutant malignancies, particularly metastatic melanoma. However, their clinical utility is often complicated by a range of on-target resistance mechanisms and off-target effects. These off-target activities, stemming from the interaction of inhibitors with proteins other than mutant BRAF, are critical drivers of adverse events and can paradoxically promote tumorigenesis in certain contexts. This technical guide provides an in-depth examination of the principal off-target effects of clinically approved BRAF inhibitors—vemurafenib, dabrafenib, and encorafenib. It focuses on the well-documented phenomenon of paradoxical MAPK pathway activation, explores the broader kinome-wide off-target landscape, and discusses non-kinase-mediated effects. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols, quantitative comparative data, and visual pathway diagrams to equip researchers and drug developers with the knowledge to better understand, investigate, and mitigate these complex off-target phenomena.

Introduction: The Double-Edged Sword of BRAF Inhibition

The mitogen-activated protein kinase (MAPK) pathway, comprising the RAS-RAF-MEK-ERK signaling cascade, is a central regulator of cell proliferation, differentiation, and survival.[1] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive, RAS-independent signaling and are a key oncogenic driver in approximately 50% of melanomas and various other cancers.[2] The development of selective ATP-competitive BRAF inhibitors (BRAFi) like vemurafenib, dabrafenib, and encorafenib has led to high initial response rates in patients with BRAF V600-mutant tumors.[3]

Despite their success, these first-generation inhibitors are associated with significant toxicities and the development of secondary malignancies, most notably cutaneous squamous cell carcinoma (cSCC) and keratoacanthomas.[4] These effects are not typically driven by the primary tumor but are a consequence of the inhibitors' off-target activities in BRAF wild-type (WT) cells. The primary mechanism is a phenomenon known as "paradoxical activation" of the MAPK pathway.[5] Furthermore, comprehensive proteomic studies have revealed that these inhibitors interact with a wide array of other kinases and proteins, contributing to a complex pharmacological profile that differs between each drug.[6] Understanding this off-target landscape is paramount for developing safer, more effective next-generation inhibitors and for designing rational combination therapies.

The Mechanism of Paradoxical MAPK Pathway Activation

The most significant off-target effect of first-generation BRAF inhibitors is the paradoxical activation of the MAPK pathway in cells that lack the BRAF V600 mutation but have upstream activation, for instance, through RAS mutations.[5]

In BRAF-WT cells, RAF kinases (ARAF, BRAF, CRAF) are activated through dimerization following recruitment to the cell membrane by active, GTP-bound RAS. First-generation BRAFi bind to one BRAF protomer within a RAF dimer (e.g., a BRAF/CRAF heterodimer). This binding induces a conformational change that allosterically transactivates the unbound partner protomer (e.g., CRAF), leading to downstream phosphorylation and activation of MEK and ERK.[5][7] This paradoxical signaling cascade can drive hyperproliferation in keratinocytes, particularly those with pre-existing RAS mutations from sun exposure, leading to the formation of cSCCs.[4]

The propensity to cause paradoxical activation varies among inhibitors and is a key differentiator in their safety profiles. This can be quantified by a "paradox index," which compares the concentration required to activate ERK in BRAF-WT cells to the concentration required to inhibit proliferation in BRAF-mutant cells.[8] Encorafenib exhibits a more favorable paradox index compared to dabrafenib and vemurafenib, which correlates with a lower clinical incidence of cSCC.[8]

References

- 1. The target landscape of clinical kinase drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]

- 6. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]

- 8. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]